molecular formula C13H17BrN2O2S B6716019 N-[(5-bromothiophen-2-yl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide

N-[(5-bromothiophen-2-yl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide

Cat. No.: B6716019
M. Wt: 345.26 g/mol
InChI Key: ZYIJEPXRHNEQGF-UHFFFAOYSA-N
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Description

N-[(5-bromothiophen-2-yl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of a bromothiophene moiety, which is known for its electron-rich properties, making it a valuable component in various chemical reactions and applications.

Properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2S/c14-11-2-1-10(19-11)7-15-12(17)16-5-3-13(8-16)4-6-18-9-13/h1-2H,3-9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIJEPXRHNEQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CCOC2)C(=O)NCC3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromothiophen-2-yl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide typically involves multiple steps, starting with the preparation of the bromothiophene derivative. One common method is the bromination of thiophene, followed by the introduction of a methyl group. The resulting intermediate is then reacted with a spirocyclic amine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromothiophen-2-yl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom, leading to the formation of thiophene derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiophene derivatives, and various substituted thiophenes, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[(5-bromothiophen-2-yl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The spirocyclic structure provides rigidity, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chlorothiophen-2-yl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide
  • N-[(5-fluorothiophen-2-yl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide
  • N-[(5-iodothiophen-2-yl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide

Uniqueness

N-[(5-bromothiophen-2-yl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide is unique due to the presence of the bromine atom, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specific chemical transformations and applications where other halogenated derivatives may not be as effective.

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